4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
- The compound is a purine derivative with a complex structure.
- It contains trimethyl groups, a naphthalene moiety, and an imidazole ring.
- Not intended for human or veterinary use; research purposes only1.
Synthesis Analysis
- Detailed synthesis pathways are not readily available in the provided information.
Molecular Structure Analysis
- The molecular formula is C24H25N5O2.
- The compound has a purine core with additional substituents.
- Refer to the 2D Mol file for the detailed structure1.
Chemical Reactions Analysis
- Specific chemical reactions are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Molecular Weight: 415.497 g/mol.
- Availability: In stock for research purposes1.
Scientific Research Applications
Antibacterial and Antifungal Activities
Imidazole-based naphthoquinones and their derivatives have been synthesized and studied for their antibacterial and antifungal activities. These compounds, including variants with alkyl modifications, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast, suggesting their potential as promising agents against multidrug-resistant infections (Choudhari et al., 2020).
Anticancer Activities
Certain hybrid compounds combining aza-brazilin and imidazole structures have demonstrated significant cytotoxic activities against human tumor cell lines, surpassing even cisplatin in some cases. This highlights their potential for further exploration as cancer therapeutics (Xuequan Wang et al., 2015).
Synthesis of Analog Compounds
Research into the synthesis of 13,16-diazaestrone analogs has provided new methods for creating imides from imidic NH with various 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This work contributes to the development of novel compounds for further pharmacological evaluation (J. Parihar & M. Ramana, 2003).
Development of Thymidine Phosphorylase Inhibitors
Studies on hydantoin and purine derivatives have identified compounds with high anticancer activity and tumor-targeting selectivity, making them promising scaffolds for thymidine phosphorylase inhibitors. This research opens new pathways for cancer treatment strategies (A. Zagórska et al., 2021).
Chemical Synthesis and Characterization
Research into biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile catalysts has contributed to our understanding of their structure and potential applications in catalysis, highlighting the steric and electronic properties that influence their activity (J. Bats et al., 2013).
Safety And Hazards
- Not intended for human or veterinary use.
- No specific safety data available.
Future Directions
- Further research is needed to explore its biological activity, potential applications, and safety profile.
properties
IUPAC Name |
4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-14(2)28-15(3)16(4)29-20-21(25-23(28)29)26(5)24(31)27(22(20)30)13-18-11-8-10-17-9-6-7-12-19(17)18/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWGGFFYQSMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
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